Methyl 2-bromo-6-formylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGUEAGZHYBMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Bromo 6 Formylbenzoate
Reactivity of the Aromatic Bromine Moiety
The carbon-bromine bond on the aromatic ring is a primary site for synthetic modification, participating in several important classes of reactions.
Nucleophilic Substitution Reactions
The bromine atom on the benzene (B151609) ring can be susceptible to replacement by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). Generally, aryl halides are resistant to this type of reaction unless activated by strong electron-withdrawing groups. In Methyl 2-bromo-6-formylbenzoate, the formyl and methyl ester groups provide some electronic activation. The bromine atom can be displaced by various nucleophiles, such as amines or alkoxides, typically requiring polar aprotic solvents and elevated temperatures (e.g., 80–120°C) to proceed effectively.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. youtube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for constructing biaryl structures or introducing alkyl or vinyl groups. libretexts.orgnih.gov The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com For a substrate like this compound, the reaction would allow for the synthesis of various substituted formylbenzoates. The choice of ligands, such as phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs), and base is crucial for achieving high efficiency. libretexts.orgnih.gov
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane, Toluene/H₂O | Inert atmosphere, 70-100 °C |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Inert atmosphere, 80-120 °C |
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This transformation is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. nih.gov Applying this to this compound would enable the introduction of a variety of vinyl groups at the 2-position. Electron-withdrawing substituents on the alkene, such as in acrylates, generally enhance the reaction rate. wikipedia.org
Steric and Electronic Effects on Bromine Reactivity
The reactivity of the bromine atom in this compound is significantly influenced by the adjacent formyl and methyl ester groups.
Electronic Effects: Both the formyl (-CHO) and methyl ester (-CO₂Me) groups are electron-withdrawing. This property decreases the electron density on the aromatic ring and makes the carbon atom attached to the bromine more electrophilic. This electronic pull facilitates the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. In nucleophilic aromatic substitution, these groups help to stabilize the negatively charged intermediate (Meisenheimer complex), thereby promoting the reaction.
Transformations of the Formyl Group
The formyl group is a versatile functional handle that can readily undergo oxidation or reduction.
Oxidative Transformations to Carboxylic Acids
The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For a substrate like this compound, a mild oxidant would be chosen to avoid unwanted side reactions with the aryl bromide or hydrolysis of the ester. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled pH, buffered sodium chlorite (B76162) (NaClO₂), or Pinnick oxidation conditions are effective for this purpose. The resulting product would be 2-bromo-6-(methoxycarbonyl)benzoic acid.
Reductive Transformations to Alcohols
The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) while leaving the methyl ester group intact. iwu.edu Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this chemoselective reduction. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters under standard conditions. iwu.edu The reaction is usually carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at cool temperatures (e.g., in an ice bath). iwu.edu This transformation would yield Methyl 2-bromo-6-(hydroxymethyl)benzoate.
| Transformation | Reagent | Solvent | Product Functional Group |
| Oxidation | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | Carboxylic Acid |
| Reduction | NaBH₄ | Methanol/Ethanol | Alcohol (Hydroxymethyl) |
Condensation Reactions with Nitrogen and Sulfur Nucleophiles
The aldehyde functionality of this compound is a key site for condensation reactions with a variety of nitrogen and sulfur nucleophiles. These reactions are fundamental in constructing a diverse array of heterocyclic systems.
With nitrogen nucleophiles, such as primary amines, the initial reaction typically involves the formation of a Schiff base or imine. This intermediate can then undergo further reactions, often involving the bromo or methyl ester substituent, to yield more complex heterocyclic structures. For instance, 2-bromobenzoic acids are utilized as building blocks in the synthesis of nitrogen-containing heterocycles. researchgate.net In these synthetic strategies, the acid (or a derivative like an acid chloride) is first coupled with a nitrogen-containing compound. Subsequent radical cyclizations can then be employed to form various fused heterocyclic systems like isoindolinones and benzolactams. researchgate.net While this example starts from the carboxylic acid, the principle of using the ortho-bromo-carbonyl arrangement is directly applicable to this compound for the synthesis of similar nitrogen heterocycles. The reaction of the formyl group with an amine, followed by an intramolecular reaction involving the bromo substituent, is a common pathway to these structures.
The amino group of related compounds, such as methyl 2-amino-4-bromo-6-fluorobenzoate, can undergo diazotization when treated with reagents like sodium nitrite (B80452) and sulfuric acid, followed by substitution, for example, with potassium iodide in a Sandmeyer-type reaction. This highlights the reactivity of functional groups that can be introduced via condensation with nitrogen nucleophiles.
Similarly, sulfur nucleophiles, like thiols, can condense with the aldehyde group to form thioacetals. More complex reactions can lead to the formation of sulfur-containing heterocycles. The synthesis of benzo-fused sulfur heterocycles, such as benzothiophenes, often involves the cyclization of precursors containing both a sulfur atom and an appropriately positioned reactive group on the benzene ring. organic-chemistry.org For this compound, a reaction sequence could involve the conversion of the formyl group into a functionality that facilitates cyclization with a sulfur-containing substituent, potentially introduced by substitution of the bromine atom.
The following table provides examples of condensation reactions leading to heterocyclic systems, based on the reactivity of related starting materials.
| Nucleophile Type | Reactant(s) | Resulting Heterocyclic System | Reaction Principle |
|---|---|---|---|
| Nitrogen | 2-Bromobenzoic acid derivatives and amines | Isoindolinones, Benzolactams | Amide formation followed by intramolecular cyclization. researchgate.net |
| Nitrogen | 2-Amino-halobenzoate derivatives | Substituted Benzoates | Diazotization of the amino group followed by Sandmeyer-type reaction. |
| Sulfur | 2-Biphenylthiols | Dibenzothiophenes | Palladium-catalyzed intramolecular C-S bond formation. organic-chemistry.org |
| Sulfur | α-Bromoesters, amines, and isothiocyanates | 2-Iminothiazolidin-4-ones | Visible light-promoted three-component tandem [1+2+2] cyclization. organic-chemistry.org |
Enantioselective Additions and Derivatizations
The prochiral aldehyde group in this compound is a prime target for enantioselective additions, leading to the formation of chiral secondary alcohols. These reactions are of significant interest as the resulting chiral products can serve as valuable intermediates in the synthesis of complex molecules.
One important class of such reactions is the asymmetric addition of organometallic reagents to the aldehyde. For example, the enantioselective addition of arylboronic acids to methyl 2-formylbenzoates has been achieved using a ruthenium catalyst with a chiral phosphoramidite (B1245037) ligand (Me-BIPAM). This reaction proceeds to form chiral 3-aryl-isobenzofuranones after an in-situ lactonization. The process is tolerant of various functional groups and can achieve high yields and high enantioselectivities.
Another approach involves the asymmetric addition of alkenylmetals to aldehydes, which produces chiral allylic alcohols. wikipedia.org This has been successfully applied in the total synthesis of natural products. wikipedia.org The reaction often employs a chiral ligand to create a chiral environment around a metal center (e.g., zinc, rhodium), which directs the nucleophilic attack of the alkenyl group to one face of the aldehyde. wikipedia.org
The table below summarizes key findings in the enantioselective addition to 2-formylbenzoate (B1231588) derivatives.
| Reaction Type | Substrate | Reagent | Catalyst/Ligand System | Product Type | Enantioselectivity (ee) |
|---|---|---|---|---|---|
| Asymmetric Arylation | Methyl 2-formylbenzoate | Arylboronic acids | [RuCl2(p-cymene)]2/Me-BIPAM | Chiral 3-Aryl-isobenzofuranones | Up to 97% |
| Asymmetric Alkenylation | Aldehydes | Alkenylzinc reagents | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Chiral Allylic Alcohols | High |
| Asymmetric Alkyne Addition | Aldehydes | Terminal alkynes/Dialkylzinc | BINOL-ZnEt2-Ti(Oi-Pr)4 | Chiral Propargylic Alcohols | High |
| Asymmetric Aldol | Cyclic Ketones/Aldehydes | Organobismuth catalyst/Ene-reductase | Chemoenzymatic cascade | Chiral α-benzyl cyclic carbonyls | High |
These methods demonstrate the versatility of the formyl group in this compound for creating stereogenic centers with a high degree of control, opening avenues for the synthesis of enantiomerically enriched compounds.
Reactivity of the Methyl Ester Functionality
Transesterification Processes
The methyl ester group of this compound can be converted into other esters through transesterification. This reaction involves treating the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst. ucla.edumasterorganicchemistry.com The equilibrium nature of the reaction often requires using the reactant alcohol in large excess to drive the formation of the desired product. ucla.edu
For sterically hindered esters, such as those with substituents in the ortho positions like this compound, the reaction conditions can be more demanding. However, various catalysts have been developed to facilitate the transesterification of such hindered esters. For example, zinc compounds have been shown to be effective catalysts for the transesterification of methyl benzoate (B1203000) with 2-ethylhexanol. google.com The reaction temperature for such processes typically ranges from 140 to 250 °C. google.com Other catalytic systems, such as those based on scandium triflate (Sc(OTf)₃), can also promote the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org
The kinetics of transesterification can be influenced by several factors, including temperature, catalyst concentration, and the nature of the alcohol. For instance, in the transesterification of palm oil with methanol catalyzed by a solid base, the activation energy was determined to be 111.6 kJ/mol, indicating a significant temperature dependence. latech.edu
The following table presents data on various catalytic systems used for transesterification.
| Substrate | Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Methyl Benzoate | Ethanol | Sulfuric Acid | Excess Ethanol | Equilibrium Mixture ucla.edu |
| Methyl Benzoate | 2-Ethylhexanol | Zinc Acetate Dihydrate | 160-210 °C | 88.7% google.com |
| β-Keto Esters | Various Alcohols | Methylboronic Acid | 4 Å molecular sieves | Moderate to High nih.gov |
| Various Esters | Various Alcohols | Sc(OTf)₃ | Boiling Alcohol | High organic-chemistry.org |
Hydrolysis and Saponification Reactions
The methyl ester group of this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. organic-chemistry.org It involves heating the ester with water in the presence of a strong acid catalyst. This reaction is an equilibrium process and typically does not go to completion unless a large excess of water is used. organic-chemistry.org The products of the hydrolysis of this compound would be 2-bromo-6-formylbenzoic acid and methanol.
Base-promoted hydrolysis , also known as saponification , is an irreversible reaction that goes to completion. organic-chemistry.org It is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial products are the carboxylate salt (e.g., sodium 2-bromo-6-formylbenzoate) and methanol. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. The steric hindrance provided by the ortho-substituents (bromo and formyl groups) can influence the rate of hydrolysis. It has been observed that methyl 2,6-dimethylbenzoate (B1233830) is completely resistant to hydrolysis by esterases found in human liver, whereas methyl benzoate is fully hydrolyzed, highlighting the significant impact of ortho-substitution on the reactivity of the ester group. nih.gov
The general equations for the hydrolysis of an ester are shown below:
| Reaction Type | General Equation | Key Features |
|---|---|---|
| Acid-Catalyzed Hydrolysis | RCOOR' + H₂O ⇌ RCOOH + R'OH (in H⁺) | Reversible, equilibrium process. organic-chemistry.org |
| Base-Promoted Hydrolysis (Saponification) | RCOOR' + OH⁻ → RCOO⁻ + R'OH | Irreversible, goes to completion. organic-chemistry.org |
Intramolecular Cyclization Reactions Involving the Ester Group
The proximate arrangement of the methyl ester and formyl groups in this compound and related compounds allows for intramolecular cyclization reactions, often leading to the formation of phthalides (isobenzofuran-1(3H)-ones). These heterocyclic structures are present in many natural products and pharmaceuticals. nih.govnih.gov
A common strategy involves an initial reaction at the formyl group, which generates a nucleophile that can then attack the ester carbonyl, leading to cyclization and formation of the lactone ring. For example, in the presence of a nucleophilic catalyst like sodium cyanide, 2-formyl-arylketones can undergo a Cannizzaro-Tishchenko-type reaction to form 3-substituted phthalides. organic-chemistry.org
Another approach is the reaction of 2-formylbenzoic acid (which can be obtained from the hydrolysis of the methyl ester) with β-keto acids. nih.govnih.gov This reaction can proceed as a one-pot cascade involving an aldol-type condensation followed by cyclization and decarboxylation to yield a variety of 3-substituted phthalides. nih.govnih.gov These reactions can be catalyzed by bases such as p-anisidine (B42471) and performed in green solvents like glycerol. nih.govnih.gov
The table below provides examples of intramolecular cyclizations leading to phthalides.
| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reaction Type |
|---|---|---|---|---|
| 2-Formyl-arylketones | - | NaCN, DMSO | 3-Substituted Phthalides | Cannizzaro-Tishchenko-type reaction organic-chemistry.org |
| 2-Formylbenzoic acid | β-Keto acids | p-Anisidine, Glycerol, 65 °C | 3-Substituted Phthalides | One-pot aldol/cyclization cascade nih.govnih.gov |
| 2-Acylarylcarboxylates | H₂ (transfer hydrogenation) | Ru-diamine complex | Enantiomerically pure 3-substituted phthalides | Asymmetric transfer hydrogenation and in-situ lactonization organic-chemistry.org |
Multi-Component Reaction (MCR) Strategies Involving Methyl 2-formylbenzoate and Related Compounds
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov Methyl 2-formylbenzoate and its corresponding acid are valuable substrates for various MCRs due to the presence of two distinct reactive functional groups.
Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Methyl 2-formylbenzoate can serve as the aldehyde component. For example, a series of fused benzimidazole–isoquinolinones were prepared via an Ugi reaction using methyl 2-formylbenzoate, an N-Boc-2-aminophenylisonitrile, an amine, and a carboxylic acid. nih.gov The initial Ugi product can then undergo deprotection and cyclization to yield the final heterocyclic product. nih.gov In a related three-component Ugi reaction, 2-formylbenzoic acid reacts with diamines and isocyanides. researchgate.net
Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While this compound itself contains an ester, the corresponding 2-formylbenzoic acid can participate in this reaction. The aldehyde group reacts with the isocyanide and the carboxylic acid function of the same molecule or another molecule can act as the acid component. The Passerini reaction is known for its high functional group tolerance. wikipedia.org Recently, the Biginelli reaction has been combined with the Passerini reaction in a sequential manner to produce highly functionalized dihydropyrimidones. beilstein-journals.org
Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidines (DHMPs). wikipedia.org 2-Formylbenzoic acid derivatives can be used as the aldehyde component. For instance, 4-formylbenzoic acid has been used in Biginelli reactions to synthesize DHMPs containing a carboxylic acid group, which can then be used in subsequent Passerini reactions. beilstein-journals.org This demonstrates the potential for sequential MCRs to build molecular complexity.
The following table summarizes these MCRs involving 2-formylbenzoate derivatives.
| MCR Type | Components | Product Type from 2-Formylbenzoate derivatives | Key Features |
|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Fused Benzimidazole–isoquinolinones nih.gov | Forms complex acyclic and cyclic structures. |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amides wikipedia.org | Atom-economical, often proceeds at room temperature. |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidines wikipedia.org | Acid-catalyzed, produces pharmaceutically relevant scaffolds. |
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems
The reactivity of this compound is characterized by the interplay of its three distinct functional groups: an aldehyde, a methyl ester, and a bromo substituent on an aromatic ring. The strategic positioning of these groups at the 2-, 6-, and 1-positions, respectively, introduces notable considerations for chemo-, regio-, and stereoselectivity in various chemical transformations. While specific studies on the selectivity of this particular molecule are not extensively documented, the established principles of organic chemistry and data from closely related substituted benzaldehydes and benzoic esters allow for a detailed projection of its behavior in complex reaction systems.
Chemoselectivity
The presence of both an aldehyde and a methyl ester group on the same aromatic ring presents a classic case for chemoselective reactions. The aldehyde is a significantly more reactive electrophile than the ester. This difference in reactivity allows for selective transformations of the formyl group while leaving the methyl ester intact.
A prime example of this is in reduction reactions. The use of mild reducing agents, such as sodium borohydride, is expected to selectively reduce the aldehyde to a primary alcohol. This type of chemoselectivity is well-documented for compounds containing both aldehyde and ester functionalities, such as methyl 4-formylbenzoate. iwu.eduresearchgate.net The reaction would proceed under conditions that are not sufficiently forcing to reduce the less reactive ester group.
Conversely, more powerful reducing agents, like lithium aluminum hydride, would likely lead to the reduction of both the aldehyde and the ester, yielding a diol.
In the realm of nucleophilic additions, the aldehyde group is the primary site of attack. Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) or the formation of imines and enamines will preferentially occur at the formyl moiety. The lower electrophilicity of the ester carbonyl, due to resonance stabilization from the methoxy (B1213986) group, renders it unreactive under conditions tailored for the aldehyde.
Regioselectivity
Regioselectivity in reactions of this compound is most pertinent in transformations involving the aromatic ring, particularly in cross-coupling reactions where the bromo substituent is the reactive handle. The steric hindrance imposed by the adjacent formyl and methyl ester groups plays a crucial role in directing the outcome of these reactions.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromo substituent at the 2-position is the site of reaction. The bulky ortho substituents are expected to influence the efficiency and rate of the catalytic cycle. While these groups are not anticipated to prevent the reaction, they may necessitate the use of specific ligands and reaction conditions to achieve high yields. The regioselectivity for the substitution of the bromine atom is, however, absolute, as it is the only viable leaving group on the aromatic ring for such transformations.
The principles of such regioselective couplings have been demonstrated in related systems, for instance, in the Suzuki-Miyaura reactions of unprotected ortho-bromoanilines, where coupling occurs specifically at the C-Br bond. nih.gov
Stereoselectivity
The potential for stereoselectivity in reactions of this compound arises primarily from nucleophilic additions to the prochiral aldehyde group. The addition of a nucleophile to the formyl carbon will generate a new stereocenter, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed.
For instance, the reduction of the aldehyde with an achiral reducing agent like sodium borohydride will produce a racemic alcohol. However, the use of a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), would be expected to yield one enantiomer of the resulting alcohol in excess.
Similarly, the addition of organometallic reagents to the aldehyde can be rendered stereoselective by the use of chiral ligands or additives. The steric environment created by the ortho-substituents could potentially influence the facial selectivity of the nucleophilic attack, although detailed studies on this specific substrate would be required to quantify this effect.
The following tables summarize the expected selectivity in key transformations of this compound based on established chemical principles.
Table 1: Chemoselective Reduction
| Reagent | Target Functional Group | Expected Major Product |
| Sodium Borohydride (NaBH₄) | Aldehyde | Methyl 2-bromo-6-(hydroxymethyl)benzoate |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Ester | (2-Bromo-6-(hydroxymethyl)phenyl)methanol |
Table 2: Regioselective Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst System | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Methyl 2-aryl-6-formylbenzoate |
Table 3: Stereoselective Nucleophilic Addition
| Reagent/Catalyst | Nucleophile | Expected Outcome |
| Grignard Reagent (e.g., CH₃MgBr) | CH₃⁻ | Racemic secondary alcohol |
| Chiral Reducing Agent (e.g., CBS catalyst) | Hydride | Enantioenriched primary alcohol |
Derivatives and Structural Modifications of Methyl 2 Bromo 6 Formylbenzoate
Design Principles for Novel Methyl 2-bromo-6-formylbenzoate Analogues and Isomers
The design of new analogues and isomers of this compound is a process rooted in the principles of structure-activity relationships (SAR) and the modulation of physicochemical properties. Key strategies involve the strategic placement and selection of substituents to influence the electronic and steric characteristics of the parent molecule.
The inherent reactivity of the aldehyde and ester functional groups, along with the bromine substituent, provides multiple points for modification. The design of novel analogues often focuses on altering the electronic density of the aromatic ring. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions can significantly impact the reactivity of the formyl and methyl ester moieties. For instance, EDGs can increase the electron density on the ring, potentially enhancing susceptibility to electrophilic attack at other positions, while EWGs can make the carbonyl carbons more electrophilic and prone to nucleophilic attack. researchgate.net
Isosteric and bioisosteric replacements are also a cornerstone of analogue design. Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., cyano, trifluoromethyl) can fine-tune the lipophilicity, polarity, and metabolic stability of the resulting compounds. Similarly, the formyl group can be replaced with other functionalities like a ketone, an oxime, or a hydrazone to explore different chemical spaces and biological interactions.
Computational modeling and conformational analysis play a crucial role in the rational design of isomers. Understanding the preferred spatial arrangement of the substituents is vital for predicting how a molecule might interact with a biological target. For example, studies on related substituted benzaldehydes have shown that the relative orientation of the carbonyl group and other substituents can influence their stability and reactivity.
Synthesis and Elucidation of Novel Benzoyl Derivatives with Varied Substituents
The synthesis of novel benzoyl derivatives from this compound leverages a wide array of organic reactions. The aldehyde functionality serves as a versatile handle for transformations such as oxidations, reductions, and condensations.
One common approach involves the oxidation of the formyl group to a carboxylic acid, which can then be converted into a variety of benzoyl derivatives. For example, treatment with an oxidizing agent like potassium permanganate (B83412) or chromic acid yields 2-bromo-6-(methoxycarbonyl)benzoic acid. This di-acid precursor can then be selectively reacted at the newly formed carboxyl group to generate amides, esters, and other acyl derivatives.
Alternatively, the aldehyde can undergo nucleophilic addition reactions. For instance, reaction with organometallic reagents like Grignard or organolithium compounds can lead to the formation of secondary alcohols, which can be further oxidized to ketones. Condensation reactions with amines or hydrazines can yield imines and hydrazones, respectively.
The bromine atom on the aromatic ring is also a key site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Buchwald-Hartwig reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 2-position.
The elucidation of the structures of these novel derivatives relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for determining the connectivity of atoms and the stereochemistry of the molecule. Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, confirming the elemental composition. Infrared (IR) spectroscopy is used to identify the presence of key functional groups such as carbonyls, hydroxyls, and amines. For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure.
Table 1: Examples of Synthesized Derivatives from Bromobenzaldehydes and their Characterization
| Starting Material | Reagents and Conditions | Product | Spectroscopic Data Highlights | Reference |
| 4-Bromobenzaldehyde | 1. 2-amino-2-methylpropan-1-ol, NBS; 2. TMPMgCl·LiCl, DMF; 3. NaBH₄; 4. DBU, DPPA; 5. MeI, NaBH₄, H⁺ | Azide-functionalized para-bromobenzaldehyde | ¹H NMR, ¹³C NMR, IR, MS confirmed the structure. | nih.gov |
| 2,6-Dibromopyridine | Methylamine, high pressure and temperature | 2-Bromo-6-methylaminopyridine | ¹H NMR: methyl peak ~2.90 ppm, amino peak 4.0-6.0 ppm. ¹³C NMR confirmed structure. | georgiasouthern.edu |
| Substituted Benzoic Acid | CDI, THF, then various amines | N-Substituted Benzamide Derivatives | IR, MS, ¹H NMR, ¹³C NMR used for characterization. | researchgate.net |
Impact of Substituent Position and Nature on Chemical Reactivity Profiles
The position and electronic nature of substituents on the benzene (B151609) ring of this compound derivatives have a profound impact on their chemical reactivity. These effects can be broadly categorized into inductive and resonance effects.
Inductive Effects: Electronegative substituents, such as halogens or nitro groups, exert an electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring and the attached functional groups. researchgate.net This makes the carbonyl carbon of the formyl and ester groups more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as alkyl or alkoxy groups, have an electron-donating inductive effect (+I effect), which can decrease the reactivity of the carbonyl groups towards nucleophiles.
Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -OR, -NH₂) or pi systems (e.g., -NO₂, -CN) can participate in resonance with the aromatic ring. Electron-donating resonance effects (+R effect) increase the electron density at the ortho and para positions, while electron-withdrawing resonance effects (-R effect) decrease it. In the case of this compound, a substituent at the 4-position would have a significant resonance effect on the reactivity of the ring.
Kinetic studies on the oxidation of substituted benzaldehydes have provided quantitative insights into these effects. For instance, the oxidation of benzaldehydes is generally accelerated by electron-withdrawing groups and decelerated by electron-donating groups, as the rate-determining step often involves nucleophilic attack on the carbonyl carbon. nih.govacs.org The steric hindrance caused by bulky substituents at the ortho positions (positions 2 and 6) can also significantly influence reaction rates by impeding the approach of reagents. nih.gov
Table 2: Relative Reactivity of Substituted Benzaldehydes in Oxidation Reactions
| Substituent | Position | Relative Rate of Oxidation | Predominant Effect | Reference |
| -NO₂ | para | Increased | Strong -I, -R | nih.gov |
| -Cl | para | Increased | -I > +R | nih.gov |
| -H | - | Reference | - | nih.gov |
| -CH₃ | para | Decreased | +I, +R | nih.gov |
| -OCH₃ | para | Decreased | -I, +R | nih.gov |
Development of Chiral Derivatives and Enantiomeric Separations
The introduction of chirality into derivatives of this compound is a critical step in the development of compounds for biological applications, as enantiomers often exhibit different pharmacological activities.
Chiral derivatives can be synthesized through several strategies. One approach is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent reaction to proceed stereoselectively. After the desired chiral center is created, the auxiliary is removed.
Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral Brønsted acids, for example, have been successfully employed in kinetic resolutions to synthesize enantioenriched small molecules. nih.gov
Once a racemic mixture of a chiral derivative is synthesized, the separation of the enantiomers, a process known as resolution, is necessary. A common method for resolving racemic carboxylic acids or amines is the formation of diastereomeric salts. libretexts.orglibretexts.org The racemic acid is reacted with an enantiomerically pure chiral base (e.g., brucine (B1667951), strychnine) to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org After separation, the individual enantiomers of the acid can be regenerated by treatment with an achiral acid. A similar strategy can be applied to resolve racemic amines using a chiral acid. libretexts.org
Chromatographic methods are also widely used for enantiomeric separation. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Table 3: Common Methods for Enantiomeric Separation
| Method | Principle | Application Example | Reference |
| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form diastereomers, which are then separated based on different physical properties. | Resolution of a racemic carboxylic acid with a chiral amine like brucine or strychnine. | libretexts.orglibretexts.org |
| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of a wide range of chiral compounds. | tcichemicals.com |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer. | Chiral Brønsted acid-catalyzed kinetic resolutions. | nih.gov |
Advanced Spectroscopic and Chromatographic Methods for Research on Methyl 2 Bromo 6 Formylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For Methyl 2-bromo-6-formylbenzoate, ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet system due to their coupling with each other. The chemical shifts are influenced by the electron-withdrawing effects of the bromo, formyl, and methyl ester groups. The methyl protons of the ester and the single proton of the aldehyde group are expected to appear as sharp singlets in distinct regions of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbonyl carbons of the aldehyde and ester groups are particularly diagnostic, appearing far downfield.
Expected ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts (δ) for this compound based on standard values for its functional groups.
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aldehyde (-CHO) | 10.0 - 10.5 (singlet) | 190 - 193 |
| Aromatic (C-H) | 7.5 - 8.0 (multiplet) | 128 - 140 |
| Ester Methyl (-OCH₃) | 3.9 - 4.0 (singlet) | 52 - 54 |
| Ester Carbonyl (C=O) | --- | 165 - 168 |
| Aromatic (C-Br) | --- | 120 - 125 |
| Aromatic (C-CHO) | --- | 135 - 138 |
| Aromatic (C-COOCH₃) | --- | 132 - 135 |
Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₉H₇BrO₃), the molecular weight is 242.05 g/mol .
In an electron ionization (EI) mass spectrum, the presence of bromine is easily identified by a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a nearly 1:1 intensity ratio, corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.
Expected Fragmentation Pattern
The primary fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Lost |
| 242/244 | [C₉H₇BrO₃]⁺ | Molecular Ion (M⁺) |
| 211/213 | [C₈H₄BrO₂]⁺ | -OCH₃ (methoxy radical) |
| 183/185 | [C₇H₄BrO]⁺ | -COOCH₃ (methoxycarbonyl) |
| 155/157 | [C₆H₄Br]⁺ | -CHO, -COOCH₃ |
| 127 | [C₈H₄O₃]⁺ | -Br (bromine radical) |
Note: This table represents plausible fragmentation events under EI-MS.
Infrared (IR) Spectroscopy for Characterization of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its carbonyl groups and aromatic system.
The two carbonyl groups (aldehyde and ester) are expected to show strong, sharp absorptions. The aldehyde C=O stretch typically appears at a higher wavenumber than an unsaturated ester C=O stretch. Aromatic C-H and C=C stretching vibrations would also be prominent.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1700 - 1720 |
| Aldehyde | C-H Stretch | 2820 - 2850 and 2720 - 2750 |
| Ester | C=O Stretch | 1720 - 1730 |
| Ester | C-O Stretch | 1250 - 1300 |
| Aromatic Ring | C=C Stretch | 1580 - 1600 and 1450 - 1500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While crystallographic data for this compound itself is not readily found in public databases, this technique is crucial for analyzing its derivatives. For instance, if this compound were used in a cyclization reaction to form a more complex heterocyclic product, X-ray crystallography could be employed on a suitable crystal of the derivative to confirm the resulting stereochemistry and regiochemistry of the new structure. This analysis provides precise bond lengths, bond angles, and conformational details that are unattainable by other methods.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
Both HPLC and GC-MS are essential chromatographic techniques for separating components of a mixture, assessing the purity of the final product, and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): Given its polarity, this compound is well-suited for analysis by reversed-phase HPLC. A typical method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would effectively separate the target compound from less polar starting materials or more polar impurities. Detection would typically be achieved using a UV detector set to a wavelength where the aromatic system strongly absorbs (e.g., ~254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): As a moderately volatile compound, GC-MS is also an excellent tool for its analysis. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a DB-5ms or similar nonpolar to mid-polar phase). The temperature of the column would be programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components would then enter the mass spectrometer, which acts as a detector, providing both retention time data for quantification and mass spectra for definitive identification of the compound and any impurities. This method is particularly powerful for detecting and identifying trace-level byproducts in a reaction mixture.
Computational Chemistry and Theoretical Studies on Methyl 2 Bromo 6 Formylbenzoate
Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For Methyl 2-bromo-6-formylbenzoate, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be pivotal in elucidating its ground-state geometry and electronic characteristics. researchgate.net
Theoretical calculations on analogous substituted benzoates and benzaldehydes suggest that the planar benzene (B151609) ring would be the core of the molecule, with the bromo, formyl, and methyl benzoate (B1203000) groups as substituents. researchgate.netnih.gov The precise bond lengths and angles, however, are influenced by the electronic interplay and steric hindrance between these groups. For instance, the presence of the bulky bromine atom and the formyl group at the ortho positions (2 and 6) relative to the ester group would likely induce some out-of-plane distortion to alleviate steric strain.
The electronic properties, such as the dipole moment and the distribution of electron density, can also be mapped using DFT. The electronegative oxygen atoms of the formyl and ester groups, along with the bromine atom, would create a distinct electrostatic potential map, highlighting regions of positive and negative charge. This map is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Elucidation of Reaction Mechanisms via Transition State Calculations
For example, in reactions such as nucleophilic substitution at the formyl group or the ester moiety, or electrophilic aromatic substitution, computational chemists can model the geometry of the transition state—the highest energy point along the reaction coordinate. By calculating the energy of this transition state relative to the reactants, the activation energy barrier can be determined, providing a quantitative measure of the reaction rate. Such calculations can also reveal the step-by-step mechanism of a reaction, including the formation of any intermediates.
Prediction of Reactivity and Selectivity Using Quantum Chemical Descriptors (e.g., Frontier Molecular Orbital Analysis, Electrophilicity Indices)
The reactivity of a molecule is intimately linked to its electronic structure. Quantum chemical descriptors, derived from computational calculations, offer a powerful means to predict how and where a molecule will react.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be expected to have significant contributions from the electron-withdrawing formyl and ester groups. This would suggest that the molecule can act as both an electron donor and acceptor, depending on the reaction partner.
Electrophilicity Indices: Global electrophilicity indices, calculated from the HOMO and LUMO energies, provide a quantitative measure of a molecule's electrophilic character. researchgate.net This index would be valuable in comparing the reactivity of this compound with other related compounds in reactions where it acts as an electrophile. Local electrophilicity indices, or Fukui functions, can pinpoint the specific atomic sites most susceptible to nucleophilic attack. For this molecule, the carbon atoms of the formyl and ester carbonyl groups are expected to be the primary electrophilic centers.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov While no specific QSPR studies dedicated solely to this compound were found, the principles of QSPR can be applied to predict its behavior based on data from a series of related substituted benzoates. wikipedia.org
By calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for a set of similar compounds and correlating them with experimentally determined properties (such as boiling point, solubility, or chromatographic retention times), a predictive model can be built. This model could then be used to estimate the properties of this compound, even in the absence of experimental data. The Hammett equation, a classic example of a linear free-energy relationship, provides a framework for understanding how substituents on a benzene ring influence reaction rates and equilibrium constants, which is a foundational concept in QSPR. wikipedia.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations would be particularly insightful for understanding the conformational flexibility of this compound. imperial.ac.uk
Due to the presence of rotatable bonds (e.g., the C-C bond connecting the ester group to the ring and the C-O bond of the methoxy (B1213986) group), the molecule can adopt various conformations. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules, providing insights into its solvation properties and potential binding modes.
Applications of Methyl 2 Bromo 6 Formylbenzoate in Advanced Organic Synthesis
Building Block for the Construction of Complex Heterocyclic Systems
The presence of multiple reactive centers in methyl 2-bromo-6-formylbenzoate makes it an ideal precursor for the synthesis of a variety of complex heterocyclic systems. The aldehyde and ester functionalities can participate in cyclization reactions, while the bromine atom offers a handle for further functionalization through cross-coupling reactions.
Phthalides: this compound can be envisioned as a precursor for the synthesis of phthalides, which are a class of bicyclic compounds with a lactone ring fused to a benzene (B151609) ring. The synthesis can proceed through the reduction of the formyl group to a hydroxymethyl group, followed by intramolecular cyclization with the ester functionality. The bromine atom can be retained for subsequent modifications or can be removed via reductive dehalogenation.
Isoindolinones: Isoindolinones, another important class of nitrogen-containing heterocycles, can be readily synthesized from this compound. The key transformation involves a reductive amination of the aldehyde group with a primary amine, followed by an intramolecular amidation to form the five-membered lactam ring. This approach provides a straightforward route to a diverse range of N-substituted isoindolinones.
Quinolines: While direct synthesis of quinolines from this compound is not extensively documented, its structural features suggest its potential in multi-step synthetic sequences. For instance, the formyl group can be used to construct a part of the pyridine ring of the quinoline system through reactions like the Friedländer annulation, where an o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene group. A related compound, methyl 2-formylbenzoate (B1231588), has been utilized in a one-pot, three-component reaction to synthesize quinoline-based tetracycles, suggesting a similar potential for its bromo-derivative. researchgate.net
Xanthines: Xanthines are a class of purine derivatives, and their synthesis typically involves the construction of a pyrimidine ring followed by the fusion of an imidazole ring. While there are no direct reports on the use of this compound for xanthine synthesis, its functional groups could be strategically employed. For example, the aldehyde could be used to introduce a carbon atom required for the imidazole ring, and the bromo- and ester-substituted benzene ring could be transformed into a suitable pyrimidine precursor through a series of reactions.
Intermediate in the Synthesis of Functionalized Aromatic Scaffolds
The reactivity of the bromine atom in this compound makes it an excellent intermediate for the synthesis of highly functionalized aromatic scaffolds. The bromine atom can be readily substituted or can participate in various transition-metal-catalyzed cross-coupling reactions.
This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as other functional groups. The resulting polysubstituted benzene derivatives are valuable intermediates in the synthesis of complex organic molecules with diverse applications.
Precursor for the Development of Advanced Materials
Aromatic compounds containing bromine atoms are often used as precursors for the synthesis of advanced materials such as polymers and organic electronics. The bromine atom can serve as a reactive site for polymerization reactions, leading to the formation of novel polymeric structures with tailored properties. Although specific applications of this compound in this area are not widely reported, its potential as a monomer or a key building block for functional materials remains an area of interest for researchers.
Role in Catalyst Ligand Synthesis
The development of new catalysts is crucial for advancing chemical synthesis. The functional groups present in this compound make it a potential candidate for the synthesis of novel ligands for metal-based catalysts. The aldehyde and ester groups can be modified to introduce coordinating atoms like nitrogen or phosphorus, while the bromine atom can be used to attach the ligand to a larger support or to introduce additional functional groups that can fine-tune the catalytic activity.
Strategic Intermediate in the Synthesis of Pharmaceutical Progenitors
Many biologically active molecules and pharmaceuticals contain heterocyclic and functionalized aromatic scaffolds. researchgate.net Due to its versatility in the construction of such frameworks, this compound serves as a strategic intermediate in the synthesis of pharmaceutical progenitors. Its ability to participate in a variety of chemical reactions allows for the efficient and modular synthesis of complex molecules with potential therapeutic applications. The use of bromo-aromatic compounds as intermediates is a common strategy in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).
Future Research Directions and Emerging Trends in Methyl 2 Bromo 6 Formylbenzoate Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The pursuit of greener and more economical synthetic routes to Methyl 2-bromo-6-formylbenzoate is a central theme in ongoing research. Traditional methods for the synthesis of substituted aromatic compounds are often scrutinized for their environmental impact, prompting a shift towards more sustainable alternatives. rsc.org Future methodologies are expected to focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. rsc.org
One promising avenue is the exploration of catalytic systems that can achieve high selectivity and yield under milder reaction conditions. For instance, the development of novel catalysts for the direct and regioselective functionalization of aromatic rings could streamline the synthesis of this compound, eliminating the need for harsh reagents and multiple protection-deprotection steps. nih.gov The use of ionic liquids as green reaction media is also gaining traction, offering benefits such as solvent-free conditions and enhanced reaction rates. nih.gov
Furthermore, the principles of atom economy are being increasingly integrated into synthetic design. This involves maximizing the incorporation of all materials used in the process into the final product. Research into one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, is a testament to this approach and holds significant potential for the synthesis of complex molecules derived from this building block. ucl.ac.uk
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reactivity
The development of innovative catalytic systems is paramount to unlocking the full potential of this compound in organic synthesis. The presence of three distinct functional groups—an ester, a bromo substituent, and a formyl group—presents both a challenge and an opportunity for selective transformations.
Future research will likely focus on the design of catalysts that can differentiate between these functional groups with high precision. This includes the development of transition-metal catalysts with tailored ligand architectures to control reactivity and stereoselectivity in cross-coupling reactions involving the bromo substituent. Similarly, organocatalysis is emerging as a powerful tool for activating the formyl group towards a variety of nucleophilic additions, offering a metal-free alternative to traditional methods.
Biocatalysis is another burgeoning field with the potential to revolutionize the synthesis of derivatives of this compound. nih.gov Enzymes, operating under mild conditions and with high enantioselectivity, could be employed for transformations such as the stereoselective reduction of the aldehyde or the hydrolysis of the ester. nih.gov Advances in protein engineering and directed evolution will undoubtedly expand the repertoire of enzymatic reactions applicable to this versatile substrate. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow technologies and automated platforms is set to accelerate the discovery and development of new molecules derived from this compound. chemspeed.comyoutube.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. nih.govacs.org
For the synthesis and derivatization of this compound, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities. acs.org It also facilitates the telescoping of multi-step sequences, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. acs.org
Automated synthesis platforms, often coupled with high-throughput screening, will play a crucial role in rapidly exploring the chemical space around this compound. chemspeed.comyoutube.com These systems can perform a large number of reactions in parallel, allowing for the efficient optimization of reaction conditions and the rapid generation of libraries of novel compounds for biological screening or materials testing. youtube.com
Advanced Computational Design of Reactivity and Novel Compound Derivatization
Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. du.ac.in In the context of this compound, these approaches can be used to predict its reactivity and guide the design of novel derivatives with desired properties.
Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure of the molecule, helping to rationalize its reactivity towards different reagents and catalysts. nih.gov This understanding can then be used to design more efficient synthetic routes and to predict the outcome of unknown reactions.
Furthermore, computational methods can be employed to design new molecules based on the this compound scaffold. Through techniques like molecular docking and virtual screening, researchers can identify potential derivatives that are likely to bind to a specific biological target or exhibit desirable material properties. This in silico-first approach can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds.
Expanding the Scope of Synthetic Utility across Diverse Chemical Fields
The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of a wide range of complex molecules. Future research will undoubtedly focus on expanding its synthetic utility across diverse chemical fields, including medicinal chemistry, materials science, and agrochemical research.
In medicinal chemistry, this compound can serve as a key intermediate for the synthesis of novel drug candidates. The bromo group provides a handle for introducing molecular diversity through various cross-coupling reactions, while the aldehyde and ester functionalities can be readily transformed into other important chemical motifs. google.com
In materials science, the rigid aromatic core of this compound makes it an attractive precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The functional groups allow for the tuning of the electronic properties and the self-assembly behavior of the resulting materials.
The development of new synthetic methodologies and a deeper understanding of its reactivity will continue to unlock new applications for this versatile compound, solidifying its importance in the landscape of modern chemical synthesis.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-bromo-6-formylbenzoate, and how can reaction conditions be optimized?
this compound can be synthesized via sequential functionalization of a benzoate precursor. A typical approach involves:
- Starting material : Bromination of methyl 6-formylbenzoate using a brominating agent (e.g., NBS or Br₂ in controlled conditions) .
- Reaction optimization : Use of Lewis acids (e.g., FeCl₃) to direct bromination to the ortho position relative to the formyl group. Temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- X-ray crystallography : Use SHELXT for structure solution (input: reflection data, Laue group, element list) and SHELXL for refinement (anisotropic displacement parameters, hydrogen atom placement). Visualization via ORTEP-3 or WinGX .
Advanced Research Questions
Q. How do the electronic effects of bromo and formyl substituents influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions, while the formyl group can undergo nucleophilic addition or serve as a directing group. Key considerations:
- Competitive reactivity : The electron-withdrawing formyl group activates the bromine for coupling but may require protection (e.g., acetal formation) to prevent side reactions .
- Sequential functionalization : Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, followed by deprotection and formyl group modification (e.g., reductive amination) .
Q. What challenges arise in resolving crystallographic data discrepancies for this compound, particularly with twinned crystals?
Q. How can computational methods complement experimental data in predicting the reactivity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., activation energies for cross-coupling).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the aromatic ring using Mulliken charges .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NOE correlations) in this compound derivatives?
Q. What strategies are effective in optimizing reaction yields when synthesizing this compound derivatives with sterically hindered substituents?
- Catalyst screening : Use bulky ligands (e.g., SPhos or XPhos) to enhance selectivity in Pd-mediated couplings .
- Microwave-assisted synthesis : Reduce reaction time and improve yield for sterically challenging substrates (e.g., 120°C, 30 min) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
